

Technical Guide: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

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Compound of Interest

Compound Name: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol

Cat. No.: B104291

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, also known as 4,5-dimethoxy-1,2-phenylenediacetonitrile, is a substituted aromatic dinitrile. Its structure, featuring a dimethoxy-substituted benzene ring with two cyanomethyl groups in ortho positions, makes it a valuable intermediate in organic synthesis. The presence of reactive nitrile functionalities and the potential for modification of the aromatic ring offer a versatile platform for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on experimental details for laboratory use.

While a specific CAS number for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is not readily available in public databases, its synthesis and properties can be inferred from its direct precursors and structurally similar compounds. The primary route for its preparation involves the nucleophilic substitution of 1,2-bis(chloromethyl)-4,5-dimethoxybenzene.

Physicochemical Properties

The properties of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene can be estimated based on its structure and data from analogous compounds.

Table 1: Estimated Physicochemical Properties of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and Related Compounds

Property	1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (Estimated)	1,2-Bis(cyanomethyl)benzene[1]	1,2-Bis(chloromethyl)-4,5-dimethoxybenzene[2]
CAS Number	Not available	613-73-0	1134-52-7
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂	C ₁₀ H ₈ N ₂	C ₁₀ H ₁₂ Cl ₂ O ₂
Molecular Weight	216.24 g/mol	156.18 g/mol	235.10 g/mol
Appearance	Expected to be a crystalline solid	White to yellow-beige crystals	Solid
Melting Point	Not available	59-60 °C	85.5-86 °C
Boiling Point	Not available	Not available	325.7±37.0 °C (Predicted)
Solubility	Expected to be soluble in organic solvents, insoluble in water	Insoluble in water	Not available

Synthesis

The most direct and commonly employed method for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is the nucleophilic substitution of 1,2-bis(chloromethyl)-4,5-dimethoxybenzene with a cyanide salt.[2] The chloromethyl groups are good leaving groups, readily displaced by the cyanide nucleophile.

Experimental Protocol: Synthesis from 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene

This protocol is based on established methods for cyanation of benzylic halides.

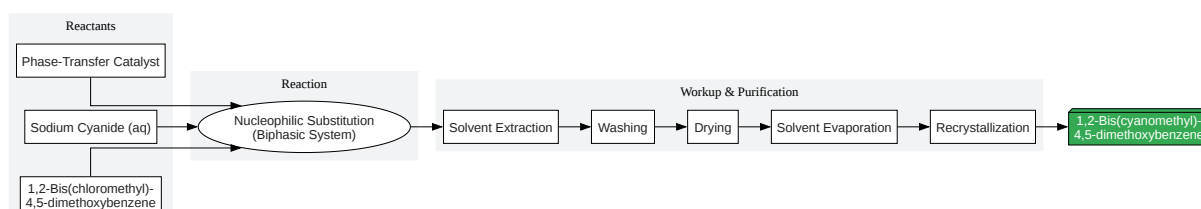
Materials:

- 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene (CAS: 1134-52-7)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
- Solvent (e.g., a mixture of dichloromethane and water, or acetonitrile)
- Distilled water
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-bis(chloromethyl)-4,5-dimethoxybenzene in the chosen organic solvent (e.g., dichloromethane).
- In a separate beaker, prepare an aqueous solution of sodium cyanide. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
- Add the aqueous cyanide solution to the reaction flask.
- Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide. The catalyst facilitates the transfer of the cyanide ions from the aqueous phase to the organic phase.^[2]
- Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to accelerate the reaction.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.

- Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent to recover any remaining product.
- Combine the organic extracts and wash them with water and then with brine to remove any residual cyanide and catalyst.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield pure 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene.



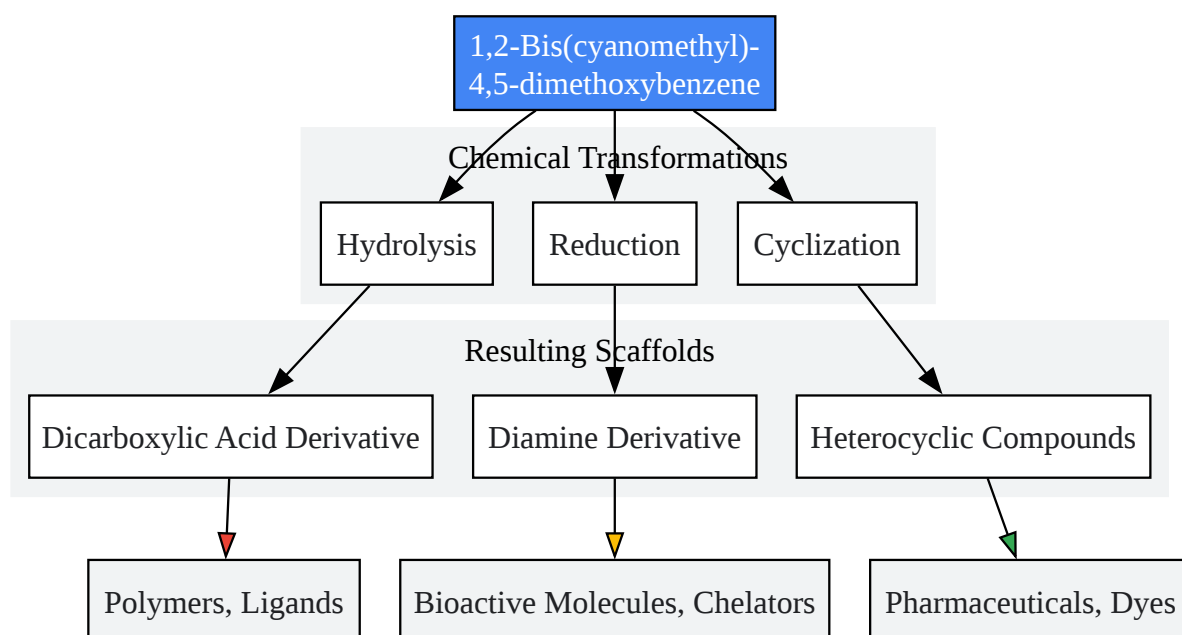
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Caption: Synthetic workflow for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.

Potential Applications in Drug Development and Research

While specific applications of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene are not extensively documented, its structural motifs suggest several potential areas of interest for researchers.

- **Precursor for Bioactive Molecules:** The dinitrile functionality can be readily converted into other important functional groups.
 - Hydrolysis of the nitriles would yield the corresponding dicarboxylic acid, which can be a building block for polyesters or polyamides.
 - Reduction of the nitriles would afford the corresponding diamine, a common structural element in many biologically active compounds.
- **Scaffold for Ligand Synthesis:** The dimethoxybenzene core is present in numerous natural products and pharmaceutical agents. The cyanomethyl groups provide handles for further chemical elaboration to synthesize libraries of compounds for screening against various biological targets.
- **Intermediate for Heterocyclic Synthesis:** The ortho-disposed functional groups can be utilized in cyclization reactions to form various heterocyclic systems, which are of significant interest in medicinal chemistry.



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Caption: Potential synthetic pathways from the core molecule.

Safety Information

As with any chemical, proper safety precautions should be taken when handling 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and its precursors.

- **Precursor Hazard:** 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene is a halogenated organic compound and should be handled with care, avoiding skin and eye contact.
- **Reagent Hazard:** Sodium cyanide and potassium cyanide are highly toxic. All manipulations should be performed in a certified fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available in laboratories where cyanides are used.
- **Product Hazard:** While the specific toxicity of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene has not been determined, organic nitriles should be treated as potentially toxic. Avoid inhalation, ingestion, and skin contact.

Conclusion

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a synthetically accessible compound with significant potential as a building block in medicinal chemistry and materials science. Its preparation from readily available precursors via nucleophilic substitution is a straightforward process. The versatile reactivity of its nitrile groups opens up numerous avenues for the synthesis of diverse and complex molecular architectures. Further research into the properties and applications of this compound is warranted to fully explore its utility in drug discovery and other scientific disciplines.

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References

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